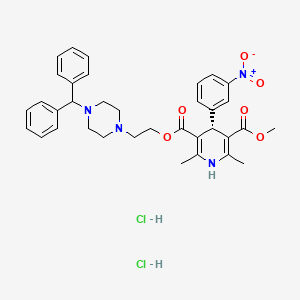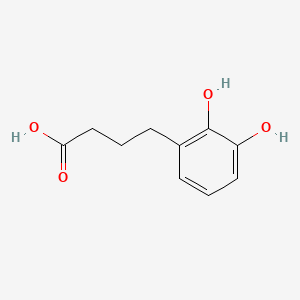![molecular formula C26H27NO6 B589403 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester CAS No. 1795786-84-3](/img/structure/B589403.png)
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is a complex organic compound often used in advanced chemical research. This compound is a derivative of L-DOPA, a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. The modifications in its structure, including the benzyl and methyl ester groups, make it a valuable molecule for studying biochemical pathways and developing pharmaceutical agents.
Mechanism of Action
Mode of Action:
- Benzylic Oxidation and Reduction :
- The benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack. This enhanced reactivity is due to the adjacent aromatic ring .
- Reduction of the compound could convert electron-withdrawing functions (such as carbonyl groups) into electron-donating amino and alkyl groups .
- Ester Hydrolysis :
- The compound contains an ester group. Ester hydrolysis, catalyzed by water or base, could play a role in its mode of action .
Action Environment:
Environmental factors (pH, temperature, etc.) may impact the compound’s stability, efficacy, and bioavailability.
: Benzylic Oxidations and Reductions - Chemistry LibreTexts : Ester Chemistry - Chemistry LibreTexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of L-DOPA are protected using benzyl groups to prevent unwanted reactions.
Methylation: The 3-OH group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of Deuterium: Deuterium atoms are introduced to the molecule to create the d3 variant, often using deuterated reagents.
Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.
Final Deprotection: The benzyl protecting groups are removed under hydrogenation conditions using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is used as a building block for synthesizing more complex molecules. Its stable isotopic labeling with deuterium makes it useful in mechanistic studies and tracing experiments.
Biology
Biologically, this compound is used to study the metabolic pathways of L-DOPA and its derivatives. It helps in understanding how modifications to the L-DOPA structure affect its biological activity and metabolism.
Medicine
In medicine, derivatives of L-DOPA are explored for their potential in treating neurological disorders such as Parkinson’s disease. The modifications in this compound can provide insights into developing more effective drugs with fewer side effects.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as a precursor for various pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and processes.
Comparison with Similar Compounds
Similar Compounds
L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.
3-O-Methyl-L-DOPA: A simpler derivative with a single methyl group.
N-Benzyloxycarbonyl-L-DOPA: Another derivative with a different protective group.
Uniqueness
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is unique due to its combination of benzyl, methyl ester, and deuterium modifications. These structural features provide distinct advantages in research, such as increased stability, altered metabolic pathways, and the ability to trace the compound in complex biological systems.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(trideuteriomethoxy)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQPRYBXXTANN-MVTYLIICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)](/img/new.no-structure.jpg)


![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)









